

Comparative Analysis of 4-Fluoro BZP Hydrochloride and Related Piperazine Derivatives

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Compound of Interest

Compound Name: 4-Fluoro BZP hydrochloride

Cat. No.: B171276

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This guide provides a comparative overview of the pharmacological data for **4-Fluoro BZP hydrochloride** and other relevant piperazine compounds, focusing on their interactions with key monoamine transporters. The data presented is a synthesis of findings from various preclinical studies.

Quantitative Data Summary

The following table summarizes the in vitro potencies of 4-Fluoro BZP and its analogs at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These values are typically determined through radioligand binding assays or uptake inhibition assays and are crucial for understanding the pharmacological profile of these compounds.

Compound	DAT IC ₅₀ (nM)	NET IC ₅₀ (nM)	SERT IC ₅₀ (nM)	DA Release EC ₅₀ (nM)	5-HT Release EC ₅₀ (nM)
4-Fluoro BZP	1850	980	121	>10000	1430
BZP	2980	1130	133	237	314
mCPP	>10000	2300	30	>10000	184
TFMPP	>10000	3100	73	>10000	215

Note: IC₅₀ values represent the concentration of the drug that inhibits 50% of the transporter activity. EC₅₀ values represent the concentration that elicits 50% of the maximal neurotransmitter release. Lower values indicate higher potency. Data is compiled from various preclinical sources.

Experimental Protocols

Radioligand Binding Assays

This protocol outlines a general procedure for determining the binding affinity of test compounds to monoamine transporters.

Objective: To determine the IC₅₀ values of test compounds for DAT, NET, and SERT.

Materials:

- Rat brain tissue homogenates (striatum for DAT, hippocampus for NET and SERT)
- Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT)
- Test compounds (e.g., 4-Fluoro BZP) at various concentrations
- Incubation buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl)
- Scintillation fluid and a scintillation counter

Procedure:

- Brain tissue is homogenized in the incubation buffer.
- Aliquots of the homogenate are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
- Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).
- After incubation, the samples are filtered to separate bound and free radioligand.
- The radioactivity on the filters is measured using a scintillation counter.

- The IC₅₀ values are calculated by non-linear regression analysis of the competition binding curves.

In Vitro Neurotransmitter Release Assays

This protocol describes a method for measuring the ability of a compound to induce the release of dopamine and serotonin from pre-loaded synaptosomes.

Objective: To determine the EC₅₀ values of test compounds for inducing dopamine and serotonin release.

Materials:

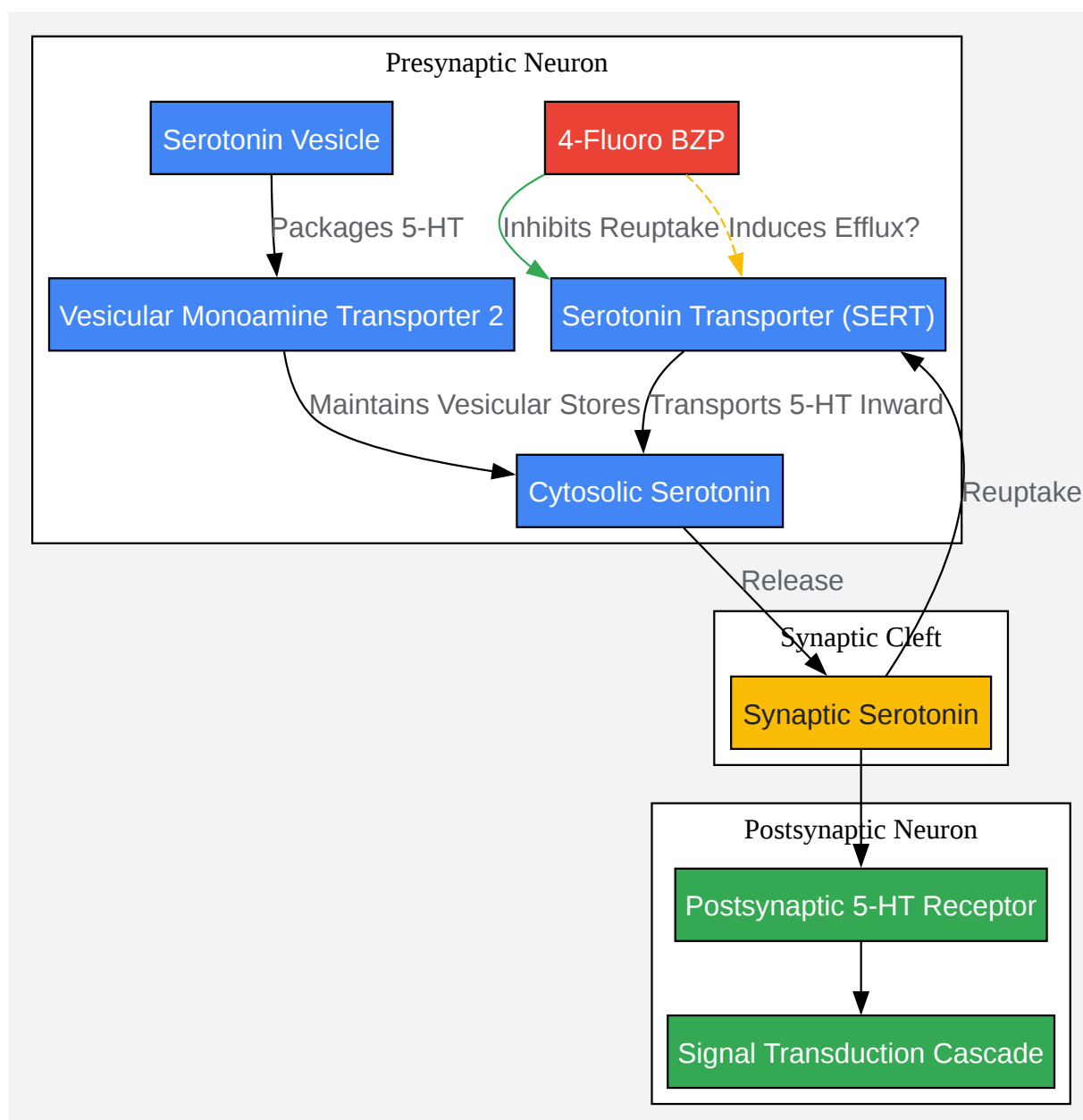
- Rat brain synaptosomes (prepared from striatum for dopamine, and hippocampus for serotonin)
- [³H]dopamine and [³H]serotonin
- Perfusion buffer
- Test compounds at various concentrations
- Scintillation counter

Procedure:

- Synaptosomes are pre-loaded with the respective radiolabeled neurotransmitter.
- The pre-loaded synaptosomes are placed in a perfusion system and washed with buffer to establish a stable baseline of radioactivity.
- The synaptosomes are then exposed to increasing concentrations of the test compound.
- The amount of radioactivity released in the perfusate is measured.
- The EC₅₀ values are calculated from the concentration-response curves.

Visualizations

Signaling Pathway



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Caption: Putative mechanism of 4-Fluoro BZP at the serotonin synapse.

Experimental Workflow



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Caption: Workflow for the neuropharmacological evaluation of novel psychoactive substances.

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